5-bromo-2,3-dihydro-1H-indene-4-carboxylic acid
Description
5-Bromo-2,3-dihydro-1H-indene-4-carboxylic acid is a brominated indene derivative featuring a carboxylic acid group at position 4 and a bromine substituent at position 5. The fused bicyclic structure (indene) confers unique steric and electronic properties, making it valuable in pharmaceutical and agrochemical synthesis.
Properties
CAS No. |
2385761-55-5 |
|---|---|
Molecular Formula |
C10H9BrO2 |
Molecular Weight |
241.08 g/mol |
IUPAC Name |
5-bromo-2,3-dihydro-1H-indene-4-carboxylic acid |
InChI |
InChI=1S/C10H9BrO2/c11-8-5-4-6-2-1-3-7(6)9(8)10(12)13/h4-5H,1-3H2,(H,12,13) |
InChI Key |
SMRAHQXRTNTJQM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C(=C(C=C2)Br)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2,3-dihydro-1H-indene-4-carboxylic acid typically involves the bromination of 2,3-dihydro-1H-indene-4-carboxylic acid. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-bromo-2,3-dihydro-1H-indene-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of 5-azido-2,3-dihydro-1H-indene-4-carboxylic acid, 5-thiocyanato-2,3-dihydro-1H-indene-4-carboxylic acid, etc.
Oxidation: Formation of 5-bromo-2,3-dihydro-1H-indene-4-carboxaldehyde or 5-bromo-2,3-dihydro-1H-indene-4-carboxylic acid ketone.
Reduction: Formation of 5-bromo-2,3-dihydro-1H-indene-4-methanol.
Scientific Research Applications
5-bromo-2,3-dihydro-1H-indene-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a building block for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-bromo-2,3-dihydro-1H-indene-4-carboxylic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and carboxylic acid group can participate in hydrogen bonding, electrostatic interactions, and covalent modifications, influencing the compound’s activity and selectivity .
Comparison with Similar Compounds
Structural and Functional Group Variations
5-Bromo-2,3-dihydro-1H-indene-1-carboxylic Acid (CID 13840006)
- Structure : Carboxylic acid at position 1, bromine at position 5.
- Molecular Formula : C₁₀H₉BrO₂; Molecular Weight : 241.08 g/mol.
- Key Differences: The positional isomerism (carboxylic acid at 1 vs.
3,3-Difluoro-2,3-dihydro-1H-indene-4-carboxylic Acid (CAS 1780946-75-9)
- Structure : Carboxylic acid at position 4, two fluorine atoms at position 3.
- Molecular Formula : C₁₀H₈F₂O₂; Molecular Weight : 198.17 g/mol.
- Key Differences : Fluorine’s electronegativity increases the acidity of the carboxylic acid compared to bromine. The difluoro substitution may enhance metabolic stability in drug design .
5-Chloro-2,3-dihydro-2-hydroxy-1-oxo-1H-indene-2-carboxylic Acid Methyl Ester
- Structure : Chlorine at position 5, ester and hydroxyl groups at position 2.
- Synthesis : Optimized using n-hexane to improve crystallization (yield ~88%).
- Key Differences : The ester group and hydroxyl substitution reduce acidity compared to free carboxylic acids, influencing solubility and pharmacokinetics .
5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one (CAS 127425-74-5)
- Structure : Ketone at position 1, bromine at 5, fluorine at 4.
- Molecular Formula : C₉H₆BrFO; Molecular Weight : 229.05 g/mol.
- Key Differences : The ketone group introduces polarity and reactivity (e.g., nucleophilic additions), diverging from carboxylic acid’s hydrogen-bonding capacity .
Physicochemical Properties
Biological Activity
5-Bromo-2,3-dihydro-1H-indene-4-carboxylic acid (C10H9BrO2) is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications based on recent research findings.
- Molecular Formula : C10H9BrO2
- Molecular Weight : 241.08 g/mol
- CAS Number : 1132943-94-2
The compound features a bromine atom, which is known to enhance its reactivity and biological activity compared to non-brominated analogs.
1. Cytochrome P450 Inhibition
One of the primary biological activities of 5-bromo-2,3-dihydro-1H-indene-4-carboxylic acid is its role as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This enzyme is crucial for drug metabolism and can influence the pharmacokinetics of co-administered drugs. The implications of this inhibition are significant for drug-drug interactions, making it a candidate for further pharmacological studies.
2. Antimicrobial Properties
Research indicates that compounds related to 5-bromo-2,3-dihydro-1H-indene derivatives exhibit antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antimicrobial agents.
3. Anti-inflammatory Effects
Preliminary studies suggest that 5-bromo-2,3-dihydro-1H-indene derivatives may possess anti-inflammatory properties. This activity could be attributed to their ability to modulate inflammatory pathways, although further studies are needed to elucidate the specific mechanisms involved.
The biological activity of 5-bromo-2,3-dihydro-1H-indene-4-carboxylic acid can be attributed to several mechanisms:
- Enzyme Inhibition : By inhibiting CYP1A2, this compound may alter the metabolism of various drugs, leading to increased efficacy or toxicity depending on the context.
- Interaction with Biological Targets : The structure allows for interactions with various biomolecules, potentially leading to altered cellular signaling pathways associated with inflammation and microbial resistance.
Case Study 1: CYP1A2 Inhibition
A study highlighted the interaction profile of 5-bromo-2,3-dihydro-1H-indene derivatives with CYP1A2. It was found that these compounds could significantly reduce CYP1A2 activity in vitro, indicating their potential as therapeutic agents that could modulate drug metabolism.
Case Study 2: Antimicrobial Activity
In a series of experiments assessing antimicrobial efficacy, derivatives of 5-bromo-2,3-dihydro-1H-indene were tested against several bacterial strains. The results demonstrated a dose-dependent inhibition of bacterial growth, suggesting that these compounds could be developed into new antibiotics.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Bromo-2,3-dihydro-1H-indene-4-carboxylic acid | Indene structure with bromine and carboxylic acid | Strong CYP1A2 inhibitor; potential drug interactions |
| 5-Bromoindole | Indole structure with bromine substitution | Known for diverse biological activities |
| 5-Chloro-2,3-dihydro-1H-indene-4-carboxylic acid | Chlorine instead of bromine | Offers insights into halogen effects on reactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
